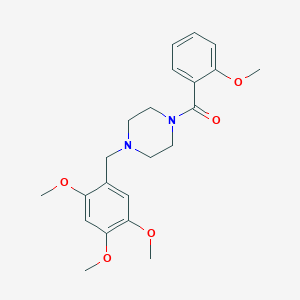
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine, also known as TFMPP, is a synthetic compound that belongs to the benzylpiperazine class of drugs. It was first synthesized in the 1970s and has since been used in scientific research for its potential therapeutic effects. TFMPP has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine acts on the serotonin 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and behavior. By binding to these receptors, 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine can increase the release of serotonin and enhance its activity in the brain. This mechanism of action is similar to that of other serotonin receptor agonists such as LSD and psilocybin.
Biochemical and Physiological Effects:
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been found to have a wide range of biochemical and physiological effects, including changes in heart rate, blood pressure, and body temperature. It has also been shown to increase the release of dopamine and norepinephrine, two other neurotransmitters that play a role in mood regulation. These effects may contribute to the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine is its ability to selectively target serotonin receptors, which may reduce the risk of unwanted side effects. However, its complex mechanism of action and potential interactions with other drugs may make it difficult to study in a laboratory setting. Additionally, the lack of standardized dosing and administration protocols may complicate the interpretation of research results.
Orientations Futures
Further research is needed to fully understand the potential therapeutic effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine and its mechanism of action. Studies that investigate the effects of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in animal models and human subjects may provide valuable insights into its safety and efficacy. Additionally, the development of new compounds that target serotonin receptors may lead to the discovery of more effective treatments for mood disorders.
Méthodes De Synthèse
The synthesis of 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine involves the reaction of 2-methoxybenzoyl chloride with 2,4,5-trimethoxybenzylamine in the presence of a base such as sodium hydroxide. The resulting product is then purified through recrystallization or column chromatography. This method has been successfully used to produce 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine in high yields and purity.
Applications De Recherche Scientifique
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine has been extensively studied for its potential therapeutic effects, particularly in the treatment of mood disorders such as depression and anxiety. It has been found to act as a serotonin receptor agonist, which means it can enhance the activity of serotonin in the brain. Serotonin is a neurotransmitter that plays a crucial role in regulating mood, appetite, and sleep. By increasing serotonin activity, 1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine may help to alleviate symptoms of depression and anxiety.
Propriétés
Nom du produit |
1-(2-Methoxybenzoyl)-4-(2,4,5-trimethoxybenzyl)piperazine |
|---|---|
Formule moléculaire |
C22H28N2O5 |
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
(2-methoxyphenyl)-[4-[(2,4,5-trimethoxyphenyl)methyl]piperazin-1-yl]methanone |
InChI |
InChI=1S/C22H28N2O5/c1-26-18-8-6-5-7-17(18)22(25)24-11-9-23(10-12-24)15-16-13-20(28-3)21(29-4)14-19(16)27-2/h5-8,13-14H,9-12,15H2,1-4H3 |
Clé InChI |
BICPSAZUUUCKOL-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
SMILES canonique |
COC1=CC=CC=C1C(=O)N2CCN(CC2)CC3=CC(=C(C=C3OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-Methyl-4-[1-(2-thienylcarbonyl)-4-piperidinyl]piperazine](/img/structure/B247403.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(4-chlorophenoxy)ethanone](/img/structure/B247407.png)
![1-[4-(Azepan-1-yl)piperidin-1-yl]-2-(3-methylphenoxy)ethanone](/img/structure/B247409.png)
![1-[1-(2-Furoyl)-4-piperidinyl]-4-phenylpiperazine](/img/structure/B247417.png)




![2-[4-(1-Cyclopentyl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247433.png)
![2-[4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-1-piperazinyl]ethanol](/img/structure/B247435.png)
![4-(1-Bicyclo[2.2.1]hept-2-yl-4-piperidinyl)-2,6-dimethylmorpholine](/img/structure/B247436.png)
![2,6-Dimethyl-4-[1-(pyridin-4-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247437.png)
![2,6-Dimethyl-4-[1-(pyridin-2-ylmethyl)piperidin-4-yl]morpholine](/img/structure/B247438.png)
![2,6-Dimethyl-4-[1-(3-methylbenzyl)piperidin-4-yl]morpholine](/img/structure/B247441.png)